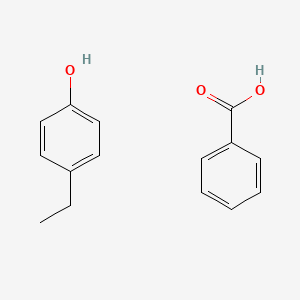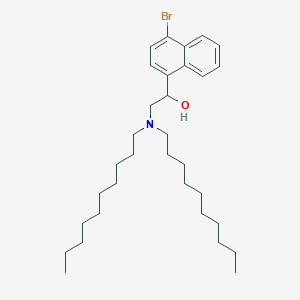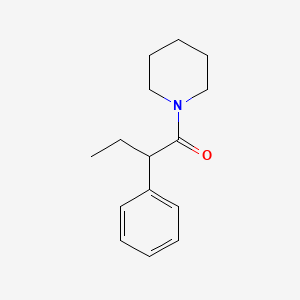
2-Phenyl-1-piperidin-1-ylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-1-piperidin-1-ylbutan-1-one is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a phenyl group attached to a piperidine ring, which is further connected to a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-piperidin-1-ylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 1-phenyl-1-butanone with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.
Another approach involves the use of Grignard reagents. In this method, phenylmagnesium bromide is reacted with 1-piperidin-1-ylbutan-1-one to form the desired product. This reaction is carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-piperidin-1-ylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
Oxidation: Formation of phenylacetic acid or benzoic acid derivatives.
Reduction: Formation of 2-phenyl-1-piperidin-1-ylbutanol.
Substitution: Formation of nitro or halogenated derivatives of the phenyl group.
Scientific Research Applications
2-Phenyl-1-piperidin-1-ylbutan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-piperidin-1-ylbutan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1-piperidin-1-ylethanone: Similar structure but with an ethanone moiety instead of butanone.
1-Phenyl-2-piperidin-1-ylpropan-1-one: Similar structure with a propanone moiety.
Phenylpiperidine: Lacks the butanone moiety but shares the phenyl and piperidine components.
Uniqueness
2-Phenyl-1-piperidin-1-ylbutan-1-one is unique due to its specific combination of a phenyl group, piperidine ring, and butanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
5453-68-9 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
2-phenyl-1-piperidin-1-ylbutan-1-one |
InChI |
InChI=1S/C15H21NO/c1-2-14(13-9-5-3-6-10-13)15(17)16-11-7-4-8-12-16/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3 |
InChI Key |
DYPHKYKMYUXPIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloroindeno[1,2,3-de]quinoline](/img/structure/B14739494.png)
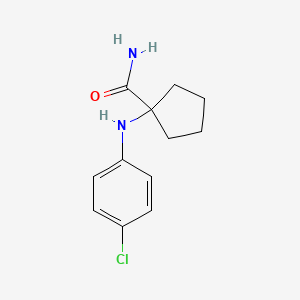
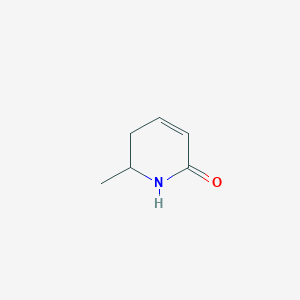
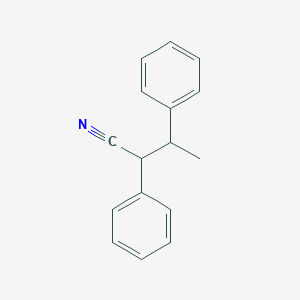
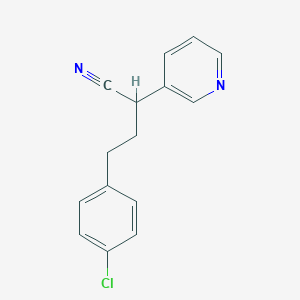
![1-Propyne, 3,3'-[methylenebis(oxy)]bis-](/img/structure/B14739511.png)
![2,4-Dichloro-6-[(5-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B14739526.png)
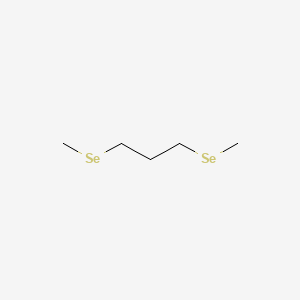
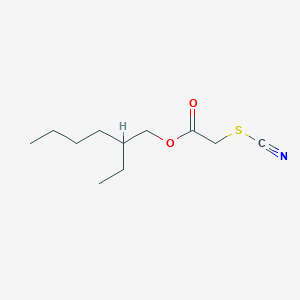
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739538.png)
![1-Chloro-3-[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B14739541.png)
![4-{[(e)-(2-Methoxyphenyl)methylidene]amino}-5-methyl-2-(propan-2-yl)phenol](/img/structure/B14739546.png)
